Phosphine, bis(2-phenylethyl)-
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Overview
Description
Phosphine, bis(2-phenylethyl)- is an organophosphorus compound characterized by the presence of two phenylethyl groups attached to a phosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine, bis(2-phenylethyl)- can be synthesized through the reaction of 2-phenylethylmagnesium bromide with chlorophosphine. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out in an anhydrous solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of phosphine, bis(2-phenylethyl)- involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction is monitored using spectroscopic techniques to ensure the complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: Phosphine, bis(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or selenides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium and sulfur.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: Bis(2-phenylethyl)phosphine selenide.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
Phosphine, bis(2-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including as inhibitors of metalloproteases.
Mechanism of Action
The mechanism of action of phosphine, bis(2-phenylethyl)- involves its ability to donate electron density through the phosphorus atom. This property allows it to form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include metal centers in catalytic systems, where it acts as a ligand to enhance the reactivity and selectivity of the catalyst .
Comparison with Similar Compounds
- Phosphine, bis(2-phenylpropyl)-
- Phosphine, bis(2-phenylethyl) oxide
Comparison: Phosphine, bis(2-phenylethyl)- is unique due to its specific phenylethyl groups, which provide distinct steric and electronic properties compared to other similar compounds. For instance, the presence of phenylethyl groups can influence the compound’s reactivity and its ability to form stable complexes with metals .
Properties
CAS No. |
93017-30-2 |
---|---|
Molecular Formula |
C16H19P |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
bis(2-phenylethyl)phosphane |
InChI |
InChI=1S/C16H19P/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
YWDPXUHMMMGLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCPCCC2=CC=CC=C2 |
Origin of Product |
United States |
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